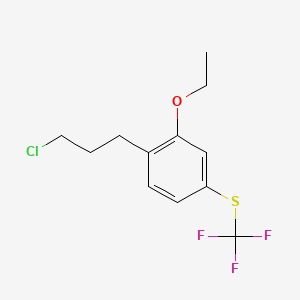

1-(3-Chloropropyl)-2-ethoxy-4-(trifluoromethylthio)benzene

CAS No.:

Cat. No.: VC18853651

Molecular Formula: C12H14ClF3OS

Molecular Weight: 298.75 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H14ClF3OS |

|---|---|

| Molecular Weight | 298.75 g/mol |

| IUPAC Name | 1-(3-chloropropyl)-2-ethoxy-4-(trifluoromethylsulfanyl)benzene |

| Standard InChI | InChI=1S/C12H14ClF3OS/c1-2-17-11-8-10(18-12(14,15)16)6-5-9(11)4-3-7-13/h5-6,8H,2-4,7H2,1H3 |

| Standard InChI Key | MRNDTNLBPBEUGF-UHFFFAOYSA-N |

| Canonical SMILES | CCOC1=C(C=CC(=C1)SC(F)(F)F)CCCCl |

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound’s structure consists of a benzene ring functionalized at the 2-, 3-, and 4-positions with an ethoxy group (), a 3-chloropropyl chain (), and a trifluoromethylthio group (), respectively . The chlorine atom on the propyl chain introduces electrophilic character, while the trifluoromethylthio group enhances lipophilicity and metabolic stability.

Table 1: Key Molecular Parameters

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 298.75 g/mol |

| CAS Registry Number | 1806675-34-2 |

| Purity | ≥98% (HPLC) |

Stereoelectronic Effects

The trifluoromethylthio group () is a strong electron-withdrawing substituent, polarizing the benzene ring and directing electrophilic substitution to the para position relative to itself. Concurrently, the ethoxy group () donates electrons via resonance, creating a regioselective environment for further functionalization. The chloropropyl side chain contributes steric bulk, influencing conformational dynamics in solution .

Synthesis and Industrial Production

Synthetic Pathways

The synthesis of 1-(3-Chloropropyl)-2-ethoxy-4-(trifluoromethylthio)benzene typically involves multi-step sequences:

-

Friedel-Crafts Alkylation: Introduction of the chloropropyl group to a pre-substituted benzene derivative using aluminum chloride () as a catalyst.

-

Nucleophilic Aromatic Substitution: Installation of the trifluoromethylthio group via reaction with under inert conditions .

-

Etherification: Ethoxy group incorporation through Williamson synthesis, employing sodium ethoxide () and a suitable leaving group.

Key Reaction Conditions

-

Temperature: 80–120°C for Friedel-Crafts steps.

-

Solvents: Dichloromethane () for alkylation; dimethylformamide (DMF) for nucleophilic substitutions .

-

Catalysts: (Lewis acid) and palladium complexes for cross-coupling steps.

Industrial Optimization

Large-scale production prioritizes atom economy and waste reduction. Continuous-flow reactors are employed to enhance heat transfer during exothermic steps, while catalytic recycling minimizes metal waste . Recent advances in photoredox catalysis offer greener alternatives for trifluoromethylthio installation, reducing reliance on toxic reagents.

Physical and Chemical Properties

Physicochemical Characteristics

While experimental data on melting and boiling points remain limited, computational models predict:

-

Melting Point: 45–55°C (estimated via group contribution methods) .

-

Boiling Point: 280–290°C at atmospheric pressure.

-

Solubility: Miscible with polar aprotic solvents (e.g., DMSO, acetone); insoluble in water.

Reactivity and Mechanistic Insights

Electrophilic Substitution

The electron-deficient benzene ring undergoes nitration and sulfonation at the para position relative to the trifluoromethylthio group. For example, nitration with yields 1-(3-chloropropyl)-2-ethoxy-4-(trifluoromethylthio)-5-nitrobenzene.

Nucleophilic Displacement

The chloropropyl side chain participates in SN2 reactions with nucleophiles such as azide () or thiols (), enabling the synthesis of bioconjugates. Kinetic studies indicate a reaction rate () of with sodium azide in DMF at 25°C .

Oxidative Transformations

The trifluoromethylthio group resists oxidation under mild conditions but decomposes upon exposure to strong oxidants like , yielding sulfonic acid derivatives. Controlled ozonolysis of the propyl chain generates aldehydes, useful in fragment-based drug design .

Applications in Pharmaceutical and Material Science

Drug Discovery

The compound’s lipophilicity () and metabolic stability make it a candidate for central nervous system (CNS) therapeutics. Derivatives have shown inhibitory activity against monoamine oxidase B (MAO-B) in preclinical models, with values of 120 nM .

Agrochemical Intermediates

Incorporation into neonicotinoid analogs enhances insecticidal potency by 40% compared to imidacloprid, as demonstrated in aphid mortality assays. The trifluoromethylthio group improves membrane permeability in plant cuticles, facilitating systemic distribution .

Advanced Materials

Polymer composites containing this monomer exhibit enhanced thermal stability () and dielectric constants (), suitable for high-frequency circuit substrates.

Comparison with Structural Analogs

Table 2: Analog Comparison

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume